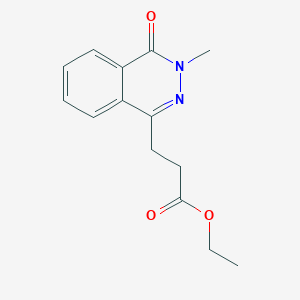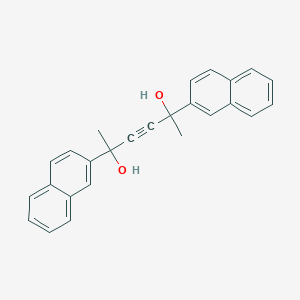![molecular formula C15H15N5OS B5607405 4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5607405.png)
4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol often involves multi-step reaction sequences starting from basic heterocyclic scaffolds such as pyrrole or triazole precursors. For example, compounds with a similar structure have been synthesized through reactions involving aromatic aldehydes, thioacetic acid, and subsequent cyclo-condensation, highlighting the versatility of synthetic routes for these types of molecules (Dave et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a triazole ring, which is known for its robustness and ability to participate in various chemical reactions. The triazole ring, along with the pyrrole and phenoxymethyl groups, contributes to the molecule's unique chemical properties, enabling it to interact with a range of biological targets. Structural analyses, including NMR and X-ray crystallography, are commonly employed to elucidate the precise configuration of these molecules (Sancak et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its heterocyclic components. These molecules can undergo various chemical reactions, including alkylation, acylation, and S-alkylation, depending on the functional groups present. Such reactions are pivotal in modifying the compound's chemical properties for specific applications (Bijev & Prodanova, 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical application. These properties are often studied using techniques like DSC, TGA, and chromatography to understand the compound's behavior under different conditions and its suitability for specific uses (Nadeem et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, define the compound's interactions in biological systems or chemical reactions. Detailed studies on these properties help in tailoring the molecules for desired biological or chemical activities, paving the way for the development of new materials or drugs (Kravchenko, Panasenko, & Knysh, 2018).
Eigenschaften
IUPAC Name |
4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-19-9-5-6-12(19)10-16-20-14(17-18-15(20)22)11-21-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,22)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIWYTKXLOKSPG-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=NN2C(=NNC2=S)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-N'-{2-oxo-2-[(1S*,5R*)-7-oxo-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-3-yl]ethyl}urea](/img/structure/B5607327.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5607336.png)
![1-methyl-4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperazine](/img/structure/B5607337.png)
![5-methyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5607348.png)

![1-[5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-(5-methyl-2-furyl)-1H-1,2,4-triazol-1-yl]butan-2-ol](/img/structure/B5607351.png)
![3-benzyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5607355.png)
![N'-[(3S*,4R*)-1-(2-ethylbenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5607359.png)
![3-methyl-N'-[4-(3-thietanyloxy)benzylidene]butanohydrazide](/img/structure/B5607366.png)
![5-(benzoyloxy)-4,4,6,6-tetramethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine](/img/structure/B5607367.png)
![N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5607373.png)

![2-{4-[2-(4-ethoxybenzoyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B5607387.png)
![2-methyl-4-(4-{[methyl(tetrahydro-2H-pyran-2-ylmethyl)amino]methyl}phenyl)-2-butanol](/img/structure/B5607403.png)